molecular formula C7H5BrN2O B1281023 5-Bromo-1,3-dihydrobenzoimidazol-2-one CAS No. 39513-26-3

5-Bromo-1,3-dihydrobenzoimidazol-2-one

Cat. No. B1281023
CAS RN: 39513-26-3
M. Wt: 213.03 g/mol
InChI Key: VWIGEYVTDXNDHV-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dihydrobenzoimidazol-2-one is a brominated heterocyclic compound that is part of the benzimidazole family. Benzimidazoles are notable for their diverse range of biological activities and applications in medicinal chemistry. The presence of a bromine atom in the structure of 5-Bromo-1,3-dihydrobenzoimidazol-2-one suggests potential utility in further chemical transformations, given bromine's reactivity.

Synthesis Analysis

The synthesis of brominated heterocycles often involves the use of starting materials that can undergo specific transformations to introduce the bromine atom into the molecule. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds from maleic and phthalic anhydrides involves a key debrominative decarboxylation or bromodecarboxylation reaction . Similarly, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through a regioselective bromocyclization, indicating that such methods could potentially be adapted for the synthesis of 5-Bromo-1,3-dihydrobenzoimidazol-2-one .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fused ring system that includes a benzene ring and an imidazole ring. The addition of a bromine atom to this system can influence the electronic properties of the molecule and its ability to participate in further chemical reactions. For example, the transformation of an amino group to a bromo derivative in the synthesis of tetrahydrobenzo[f]furo[2,3-c]isoquinolines demonstrates the structural modifications that can be achieved through bromination .

Chemical Reactions Analysis

Brominated compounds are often used as intermediates in the synthesis of more complex molecules due to their reactivity. For example, 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been used to form complexes with zinc(II) ions, showcasing the reactivity of the bromo group in coordination chemistry . Additionally, the synthesis of hetero annulated carbazoles from brominated intermediates highlights the versatility of brominated compounds in constructing diverse heterocyclic systems with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzimidazoles are influenced by the presence of the bromine atom and the overall molecular structure. For instance, the strong intramolecular hydrogen bonding observed in certain brominated phenols affects their reactivity and complexation behavior . The solvent effects on complexation also provide insight into the solubility and reactivity of such compounds in different environments . Furthermore, the formation of supramolecular assemblies through hydrogen bonding interactions, as seen with bromo derivatives of dihydroxybenzoic acid, underscores the importance of non-covalent interactions in defining the properties of brominated compounds .

Scientific Research Applications

  • Summary of the Application : The compound “5-Bromo-1,3-dihydrobenzoimidazol-2-one” (BTB) was synthesized and evaluated as a corrosion inhibitor for N80 carbon steel in a 1 M HCl medium .
  • Methods of Application or Experimental Procedures : The study of BTB’s inhibitory action was conducted through mass loss measurements and electrochemical analyses, including potentiodynamic polarization curves and electrochemical impedance spectroscopy . Scanning electron microscopy (SEM) observations were also used to reveal the formation of a protective layer on the metal surface in the presence of the inhibitor .
  • Results or Outcomes : The results of electrochemical studies revealed a remarkable corrosion inhibition efficiency, exceeding 95% at 298 K in the presence of 10 −3 M of BTB in solution . This efficiency showed a proportional increase with concentration, though slightly attenuated with rising temperature . The adsorption mode followed the Langmuir adsorption isotherm . The free energy of adsorption, evaluated at − 41.19 KJ.mol −1, supported a chemisorption process .

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, indicating that it is harmful if swallowed . It’s important to handle this compound with care, following all safety protocols.

properties

IUPAC Name

5-bromo-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIGEYVTDXNDHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481392
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-dihydrobenzoimidazol-2-one

CAS RN

39513-26-3
Record name 5-Bromo-1,3-dihydrobenzoimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20481392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,3-dihydro-2H-benzimidazol-2-one
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Synthesis routes and methods I

Procedure details

The mixture of 4-bromobenzene-1,2-diamine (200 mg, 1.1 mmol), CDI (174 mg, 1.1 mmol) in dioxane was reacted at 50° C. for 16 hours. The mixture was concentrated and the residue was dissolved in DCM and extracted with water with the combined organic phases dried by Na2SO4 and concentrated to give 300 mg of crude product which was used without further purification. LCMS (m/z): 213.1/214.1 [M+H]+/[M+2H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,1′-Carbonyldiimidazole (2.1 g) in NMP (5 ml) was added to a solution of 4-bromo-o-phenylenediamine (CAS Reg. No. 1575-37-7, 2 g) in NMP (5 ml). The mixture was heated to 100° C. for 2 h and then allowed to cool to 60° C. MeOH (3 ml) was added, and the mixture was allowed to cool to room temperature. Water (50 ml) was added. The mixture was filtered. The residue was washed with isopropanol and then dried in vacuo to give the title compound (1.65 g) as a dark brown solid. MS (m/e, ISP neg. ion)=213.1 [M−H+].
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4.29 g (26.46 mmol) of carbonyldiimidazole (CDI) is added to a solution of 4.5 g (24.05 mmol) of 4-bromobenzene-1,2-diamine in 95 mL of DMF and the reaction mixture is stirred for 5 hours at 80° C. Then the reaction mixture is poured onto water and the precipitate formed is filtered off. The precipitate is washed three times with water and dried in the circulating air dryer at 60° C. Yield: 4.6 g (90% of theoretical); C7H5BrN2O (M=213.03); calc.: molpeak (M+H)+: 213/215; found: molpeak(M+H)+: 213/215; Rf value: 0.5 (silica gel, DCM/MeOH 10:1).
Quantity
4.29 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Add phenyl chloroformate (922 mg, 5.89 mmol) to a suspension of 4-bromo-benzene-1,2-diamine (1.00 g, 5.35 mmol) and NaHCO3 (483 mg, 5.89 mmol) in methanol (20 mL) and H2O (10 mL). Stir at room temperature for 3.5 h and add 1.00N aqueous NaOH (6 mL, 6.00 mmol). Stir overnight at room temperature and filter. Wash the filter cake with H2O and dry in-vacuo overnight to obtain 386 mg (34%) of the title compound as a brown powder. MS (ES) 213,215 (M+H), 211,213 (M−H); HPLC shows 95% purity.
Quantity
922 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
483 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Yield
34%

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